An In-Depth Technical Guide to 2,2,5-Trifluoro-1,3-benzodioxole: A Fluorinated Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 2,2,5-Trifluoro-1,3-benzodioxole: A Fluorinated Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 2,2,5-Trifluoro-1,3-benzodioxole (CAS No. 656-43-9), a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and its strategic importance as a scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Benzodioxoles
The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, prized for its metabolic and electronic properties.[1][2] The introduction of fluorine atoms into this core structure represents a key strategy in modern medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
2,2,5-Trifluoro-1,3-benzodioxole incorporates two key fluorination motifs: a difluoromethylene bridge (a CF₂ group) and an aromatic fluorine substituent. This combination makes it a particularly valuable building block for creating novel chemical entities with potentially superior drug-like properties.[1][4]
Physicochemical and Structural Properties
2,2,5-Trifluoro-1,3-benzodioxole is identified by the CAS Number 656-43-9 .[5] While it is commercially available as a colorless liquid, comprehensive experimental data on its physical properties are not widely published.[5] The table below summarizes its known attributes and provides estimated values for key properties based on structurally related compounds like 2,2-difluoro-1,3-benzodioxole.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 656-43-9 | [5] |
| Molecular Formula | C₇H₃F₃O₂ | [5] |
| Molecular Weight | 176.09 g/mol | [5] |
| Appearance | Colorless Liquid | [5] |
| Refractive Index (n₂₀/D) | 1.429 | [5] |
| Boiling Point | Estimated: 135-145 °C | Based on the boiling point of 2,2-difluoro-1,3-benzodioxole (129-130 °C). The additional fluorine atom is expected to slightly increase intermolecular forces and thus the boiling point.[6][7] |
| Density | Estimated: ~1.4 g/mL at 25 °C | Based on the density of 2,2-difluoro-1,3-benzodioxole (1.303 g/mL). The substitution of a hydrogen atom (atomic weight ~1) with a fluorine atom (atomic weight ~19) in a similar molecular volume will increase density.[8] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Chloroform, Methanol, THF, Ethyl Acetate). Sparingly soluble in water. | The fluorinated, largely non-polar structure suggests miscibility with organic solvents, a common characteristic of similar benzodioxole derivatives.[6] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: The synthesis would logically start from 4-fluorocatechol . This precursor is then reacted with a reagent that generates difluorocarbene (:CF₂) in situ. Common and effective sources for difluorocarbene include chlorodifluoromethane (Freon-22) under basic conditions or, more conveniently in a lab setting, the decomposition of sodium chlorodifluoroacetate.
Experimental Protocol (Proposed):
-
Preparation of the Catecholate: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), 4-fluorocatechol (1.0 eq.) is dissolved in a suitable aprotic polar solvent like anhydrous DMF or NMP.
-
Base Addition: A strong base, such as sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K₂CO₃, 2.5 eq.), is added portion-wise at 0 °C to deprotonate both hydroxyl groups, forming the corresponding dianion.
-
Difluorocarbene Generation and Reaction: Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 1.5-2.0 eq.) is added to the reaction mixture. The temperature is then slowly raised to 80-120 °C. At this temperature, the salt decarboxylates to generate the highly reactive difluorocarbene, which is immediately trapped by the catecholate to form the 2,2-difluoro-1,3-benzodioxole ring system.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Caption: Proposed synthesis workflow for 2,2,5-Trifluoro-1,3-benzodioxole.
Spectroscopic Characterization (Predicted)
For a research audience, unambiguous structural confirmation is paramount. While experimental spectra are not publicly available, a detailed prediction of the expected NMR data can guide characterization efforts.
-
¹H NMR: The proton spectrum will be defined by the three aromatic protons. Due to the fluorine at the 5-position, a complex splitting pattern is expected. We would anticipate three distinct signals in the aromatic region (approx. 6.8-7.2 ppm), with multiplicities dictated by proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the aromatic fluorine (C5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ~240-250 Hz). The carbons ortho and meta to the fluorine (C4, C6) will show smaller couplings (²JCF, ³JCF). The difluoromethylenedioxy carbon (C2) will appear as a triplet due to coupling with the two geminal fluorine atoms (¹JCF ~290-300 Hz).
-
¹⁹F NMR: This is the most informative technique for this molecule.[9] Two signals are expected:
-
A singlet (or narrow triplet from coupling to ortho protons) for the aromatic fluorine (Ar-F ).
-
A triplet for the difluoromethylene group (-O-CF₂ -O), arising from coupling to the two adjacent aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[9][10]
-
Caption: Key structural features and their expected NMR spectroscopic signatures.
Reactivity and Potential for Derivatization
The chemical behavior of 2,2,5-Trifluoro-1,3-benzodioxole is governed by the electronic properties of the fluorinated benzodioxole ring.
-
Electrophilic Aromatic Substitution: The presence of three electron-withdrawing fluorine atoms and the dioxole oxygens significantly deactivates the aromatic ring towards classical electrophilic substitution reactions (e.g., Friedel-Crafts, nitration). Reactions that are feasible on standard 1,3-benzodioxole will likely require harsh conditions and may suffer from poor regioselectivity.
-
Directed Ortho-Metalation (DoM): A more controlled and powerful strategy for functionalization is directed ortho-metalation. By using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), it may be possible to selectively deprotonate the aromatic ring at the position ortho to the dioxole oxygen (C-4 or C-7). The resulting organolithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to install diverse functional groups. The fluorine at C-5 will influence the regioselectivity of this deprotonation.
Applications in Drug Discovery
While specific applications of 2,2,5-Trifluoro-1,3-benzodioxole are not yet widely documented in peer-reviewed literature, its value lies in its potential as a novel building block for creating analogues of known bioactive compounds.[4] The difluorobenzodioxole moiety is a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor , demonstrating the clinical success of this scaffold.[1]
The introduction of the additional fluorine at the 5-position offers medicinal chemists a tool to:
-
Block Metabolic Hotspots: An aryl C-H bond susceptible to oxidative metabolism by cytochrome P450 enzymes can be replaced with a C-F bond, which is significantly more stable, thereby increasing the drug's half-life.[3]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions or improving solubility.
-
Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.
Caption: Role as a building block in a typical drug discovery workflow.
Safety and Handling
As a fluorinated organic compound, 2,2,5-Trifluoro-1,3-benzodioxole requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as an irritant, causing skin, eye, and respiratory irritation. It is also a highly flammable liquid and vapor.[11]
-
Handling Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubChem. 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole. [Link]
-
NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
- Google Patents.
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- Google Patents.
-
Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
PrepChem.com. Synthesis of 2,2-dimethyl-1,3-benzodioxole. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. [Link]
-
The Royal Society of Chemistry. Catalyst-Free and Selective Trifluoromethylative Cyclizations of Acryloanilides Using PhICF3Cl - Supporting Information. [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
MDPI. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]
-
Beilstein Archives. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
-
PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]
-
NIH. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. [Link]
-
Erowid. Synthesis of Safrole. [Link]
- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
SpectraBase. N-(1-(benzo[d][1][12]dioxol-5-yl)pentan-2-yl)-2,2,2-trifluoroacetamide. [Link]
Sources
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2,5-Trifluoro-1,3-benzodioxole | CAS: 656-43-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 9. azom.com [azom.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. 2,2,5-Trifluoro-6-methyl-1,3-benzodioxole | C8H5F3O2 | CID 15582613 - PubChem [pubchem.ncbi.nlm.nih.gov]
